rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene
Description
rac-[(1R,2S)-2-(Bromomethyl)cyclohexyl]benzene is a racemic bicyclic organic compound featuring a cyclohexane ring substituted with a bromomethyl (-CH₂Br) group and a benzene moiety. Its molecular formula is C₁₃H₁₅Br, with a molecular weight of ~250.9 g/mol. The bromomethyl group imparts significant reactivity, making the compound a versatile intermediate in nucleophilic substitution reactions (e.g., Suzuki coupling or alkylation) . The stereochemistry (1R,2S) and racemic nature complicate enantioselective applications but enhance its utility in probing stereochemical effects in synthetic pathways.
Properties
IUPAC Name |
[(1S,2R)-2-(bromomethyl)cyclohexyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZULYWYBJLBOP-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CBr)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CBr)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene typically involves the bromination of [(1R,2S)-2-methylcyclohexyl]benzene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KCN, or NH3 in solvents like ethanol or water.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of compounds like [(1R,2S)-2-(hydroxymethyl)cyclohexyl]benzene, [(1R,2S)-2-(cyanomethyl)cyclohexyl]benzene, or [(1R,2S)-2-(aminomethyl)cyclohexyl]benzene.
Reduction: Formation of [(1R,2S)-2-methylcyclohexyl]benzene.
Oxidation: Formation of [(1R,2S)-2-(carboxymethyl)cyclohexyl]benzene.
Scientific Research Applications
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: In the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene with structurally related compounds from the provided evidence:
Physical Properties
- Boiling Points/Solubility : The bromine atom in the target compound increases hydrophobicity compared to hydroxylated analogs (), reducing solubility in polar solvents. Its molecular weight (~250.9 g/mol) is intermediate between smaller hydroxyl derivatives (e.g., 218.3 g/mol) and larger thiourea/ester analogs (up to 432.5 g/mol) .
- Crystallinity : ’s cyclohexene dicarboxylate exhibits well-defined crystallinity (R factor = 0.051), suggesting the target compound’s racemic form may complicate crystallization compared to enantiopure derivatives .
Research Findings and Trends
- Synthetic Utility: The target compound’s bromomethyl group is preferred over hydroxyl or amino groups in cross-coupling reactions, as demonstrated in palladium-catalyzed methodologies .
- Steric Effects : Bulky substituents (e.g., isopropylphenyl in ) reduce reactivity, highlighting the bromomethyl group’s advantage in sterically accessible reactions .
- Racemic vs. Enantiopure Forms: Enantiopure thiourea derivatives () show higher specificity in catalysis, whereas the racemic target compound is more cost-effective for non-stereoselective applications .
Biological Activity
The compound rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is a brominated derivative of cyclohexylbenzene, which has garnered interest due to its potential applications in organic synthesis and biological research. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with structurally similar compounds.
Structural Characteristics
The compound features a bromomethyl group attached to a cyclohexyl ring, which is further substituted by a benzene ring. This unique structure imparts specific reactivity patterns that are crucial for its biological interactions.
The biological activity of this compound primarily stems from the reactivity of the bromomethyl group. This group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on various biological targets, such as enzymes and receptors. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.
1. Enzyme Interaction Studies
The compound is utilized in studies investigating enzyme-catalyzed reactions. Its ability to form covalent bonds makes it a valuable probe for elucidating biochemical pathways and understanding enzyme mechanisms.
2. Medicinal Chemistry
Research indicates that this compound may serve as a precursor in the development of pharmaceuticals. Its structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.
3. Industrial Applications
In addition to its biological relevance, this compound is employed in the production of specialty chemicals and materials science, highlighting its versatility beyond biological contexts.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Functional Group | Reactivity Characteristics |
|---|---|---|
| rac-[(1R,2S)-2-(chloromethyl)cyclohexyl]benzene | Chloromethyl | Less reactive than bromomethyl; forms stable complexes |
| rac-[(1R,2S)-2-(iodomethyl)cyclohexyl]benzene | Iodomethyl | More reactive than bromomethyl; participates in rapid reactions |
| rac-[(1R,2S)-2-(methyl)cyclohexyl]benzene | Methyl | Non-electrophilic; limited reactivity compared to halogenated compounds |
The presence of the bromine atom in this compound enhances its electrophilic character compared to chlorinated or methylated analogs, making it more suitable for certain biochemical applications.
Case Studies
Recent studies have highlighted the utility of this compound in various experimental setups:
- Study on Enzyme Inhibition : A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .
- Synthetic Applications : Researchers have successfully utilized this compound as an intermediate in synthesizing complex organic molecules, demonstrating its importance in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
